N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide
Overview
Description
N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide is an organic compound with the molecular formula C6H7N3O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide typically involves the reaction of pyridine derivatives with methylating agents and nitrous acid. One common method includes the reaction of 3-aminopyridine with methyl iodide to form N-methyl-3-aminopyridine, followed by the reaction with nitrous acid to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrous amide group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrous amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(pyridin-2-yl)nitrous amide
- N-Methyl-N-(pyridin-4-yl)nitrous amide
- N-Nitroso-3-hydroxy pyrrolidone
- N-Nitroso-4-hydroxy pyrrolidone
- N-Nitroso-5-hydroxy pyrrolidone
Uniqueness
N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted research applications and the development of new chemical entities .
Biological Activity
N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of nitrosamines, which are characterized by the presence of a nitroso group (-NO) attached to an amine. The specific structure can be represented as follows:
Nitrosamines, including this compound, are known for their potential carcinogenic effects. They primarily exert their biological activity through metabolic activation, where cytochrome P450 enzymes convert them into reactive intermediates that can form DNA adducts, leading to mutagenesis and tumorigenesis .
Biological Activity
-
Antitumor Activity :
- Research indicates that certain nitrosamines exhibit antitumor properties by inducing apoptosis in cancer cells. The mechanism often involves the generation of oxidative stress and subsequent cellular damage .
- A study on related compounds showed that modifications in the pyridine ring could enhance antitumor efficacy, suggesting a structure-activity relationship that warrants further exploration .
-
Anti-inflammatory Effects :
- Nitrosamines have been investigated for their anti-inflammatory properties. For instance, derivatives with specific substituents on the pyridine ring demonstrated significant inhibition of pro-inflammatory mediators such as COX-2 and iNOS .
- In vitro studies have shown that these compounds can reduce the expression of inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.
- Neuropharmacological Effects :
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Key observations include:
- Pyridine Substituents : Variations in the substituents on the pyridine ring can modulate the compound's reactivity and biological effects.
- Nitroso Group Positioning : The position of the nitroso group relative to other functional groups plays a critical role in determining both toxicity and therapeutic potential.
Properties
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)nitrous amide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-10(9-11)6-7-3-2-4-8-5-7/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJBVWAOPFJZAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)N=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978250 | |
Record name | N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6267-76-1 | |
Record name | NSC37795 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37795 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl-N-[(pyridin-3-yl)methyl]nitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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